molecular formula C7H9NO4 B1362573 3-(3-Methoxyisoxazol-5-yl)propanoic acid CAS No. 52898-06-3

3-(3-Methoxyisoxazol-5-yl)propanoic acid

Cat. No. B1362573
CAS RN: 52898-06-3
M. Wt: 171.15 g/mol
InChI Key: XWBIAAGRBWFOCT-UHFFFAOYSA-N
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Description

3-(3-Methoxyisoxazol-5-yl)propanoic acid is a chemical compound with the CAS Number: 52898-06-3 . It has a molecular weight of 171.15 and its IUPAC name is 3-(3-methoxy-5-isoxazolyl)propanoic acid . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic acid involves several steps including bromination of dimethyl fumarate under photoflow conditions . The process also includes safe homologation into the final product .


Molecular Structure Analysis

The molecular formula of 3-(3-Methoxyisoxazol-5-yl)propanoic acid is C7H9NO4 . The InChI Code is 1S/C7H9NO4/c1-11-6-4-5(12-8-6)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a sealed and dry environment at a temperature between 2-8°C .

Scientific Research Applications

Enantioselective Synthesis

Enantioselective synthesis processes utilize 3-(3-Methoxyisoxazol-5-yl)propanoic acid or its derivatives in the production of various neuroexcitant compounds. For instance, the synthesis of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA, involves the use of 3-(3-Methoxyisoxazol-5-yl)propanoic acid derivatives. These compounds are significant in neurochemistry research (Pajouhesh et al., 2000).

Synthesis of Benzofuran Derivatives

In the field of organic chemistry, 3-(3-Methoxyisoxazol-5-yl)propanoic acid plays a role in the synthesis of benzofuran derivatives. An example is the synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, where the compound is involved in various reaction steps leading to the final product. This process is significant for creating compounds with potential applications in medicinal chemistry (Deng Yong, 2010).

Renewable Levulinic Acid Derivatives

The compound is used in the efficient heterocyclization of renewable levulinic acid into isoxazole and pyrazole derivatives. These derivatives represent a new type of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate. Such applications are crucial in developing environmentally friendly chemical processes (Flores et al., 2014).

Corrosion Inhibition Studies

In the field of materials science, derivatives of 3-(3-Methoxyisoxazol-5-yl)propanoic acid are studied for their properties as corrosion inhibitors. For instance, quinoxaline-based propanones derived from the compound have been tested as inhibitors of mild steel corrosion, showing significant potential for industrial applications (Olasunkanmi & Ebenso, 2019).

Safety And Hazards

The compound has been classified under the GHS07 category . The hazard statements associated with it are H315-H319-H335 . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-11-6-4-5(12-8-6)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBIAAGRBWFOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316497
Record name 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyisoxazol-5-yl)propanoic acid

CAS RN

52898-06-3
Record name 52898-06-3
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Record name 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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